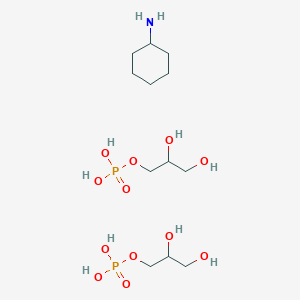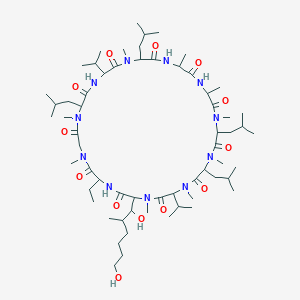
Dihydro-csa M17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-csa M17, also known as 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylacetamide, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Dihydro-csa M17 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and apoptosis. Dihydro-csa M17 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-kB pathway, which is involved in inflammation and cell survival. Dihydro-csa M17 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell survival.
Efectos Bioquímicos Y Fisiológicos
Dihydro-csa M17 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, Dihydro-csa M17 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, Dihydro-csa M17 has been shown to reduce amyloid beta accumulation and improve cognitive function. In Parkinson's disease research, Dihydro-csa M17 has been shown to protect dopaminergic neurons and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dihydro-csa M17 in lab experiments is its potential therapeutic applications in various diseases. Dihydro-csa M17 has been shown to have anticancer, neuroprotective, and cognitive-enhancing effects in preclinical studies. However, one limitation of using Dihydro-csa M17 in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on Dihydro-csa M17. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and reduce its cost. Additionally, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans. Finally, Dihydro-csa M17 could be explored as a potential therapeutic agent in other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, Dihydro-csa M17 is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways involved in cell growth, survival, and apoptosis. Dihydro-csa M17 has been shown to have anticancer, neuroprotective, and cognitive-enhancing effects in preclinical studies. However, further research is needed to fully understand its potential and limitations as a therapeutic agent.
Métodos De Síntesis
The synthesis of Dihydro-csa M17 involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with N-methylacetamide to produce Dihydro-csa M17.
Aplicaciones Científicas De Investigación
Dihydro-csa M17 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Dihydro-csa M17 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Dihydro-csa M17 has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, Dihydro-csa M17 has been shown to protect dopaminergic neurons and improve motor function.
Propiedades
Número CAS |
121886-75-7 |
|---|---|
Nombre del producto |
Dihydro-csa M17 |
Fórmula molecular |
C62H113N11O13 |
Peso molecular |
1220.6 g/mol |
Nombre IUPAC |
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H113N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h34-47,49-52,74,76H,24-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79) |
Clave InChI |
HTHPJMCQQNKDHH-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES canónico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Sinónimos |
(8-hydroxy-6,7-dihydro-MeBMT)cyclosporin 8-hydroxy-6,7-dihydro-(4-(2-butenyl)-4,N-dimethylthreonine)cyclosporin dihydro-CsA M17 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



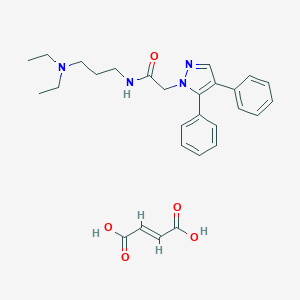
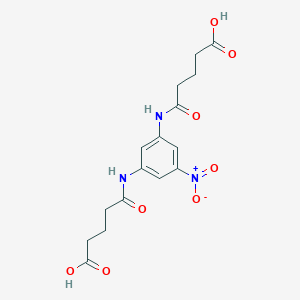
![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
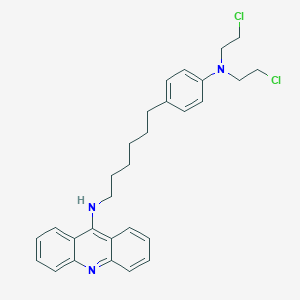
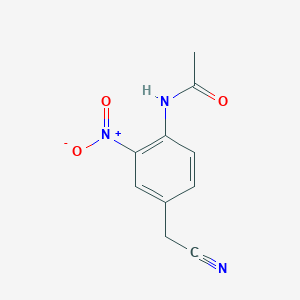
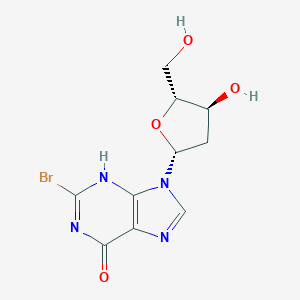
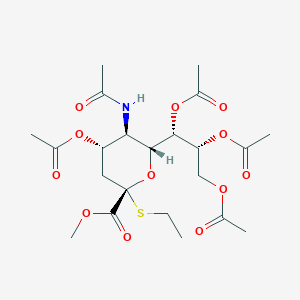
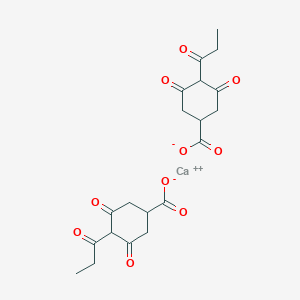
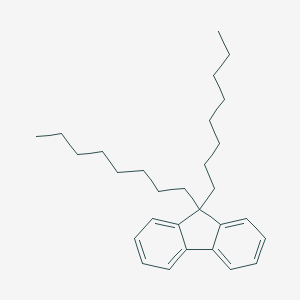
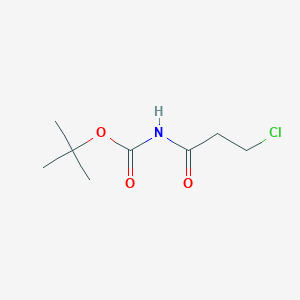
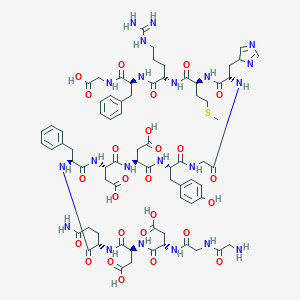
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
